molecular formula C11H22N2O2 B112144 tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate CAS No. 180683-64-1

tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate

Cat. No.: B112144
CAS No.: 180683-64-1
M. Wt: 214.3 g/mol
InChI Key: AKVIZYGPJIWKOS-IUCAKERBSA-N
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Description

tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclohexyl ring with an amino group

Scientific Research Applications

tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to biologically active compounds.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound has been assigned the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate typically involves the protection of the amino group on the cyclohexyl ring using a tert-butyl carbamate protecting group. This can be achieved through the reaction of the amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbamate group can be reduced to yield the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the carbamate group.

    Substitution: Strong acids or bases can facilitate the substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted carbamates depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate
  • tert-Butyl ((1S,2S)-2-aminomethyl)cyclopentylcarbamate
  • tert-Butyl ((1S,3R)-3-aminocyclopentyl)carbamate

Uniqueness

tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate is unique due to its specific stereochemistry and the presence of a cyclohexyl ring, which imparts distinct physical and chemical properties compared to its cyclopentyl analogs. The larger ring size of the cyclohexyl group can influence the compound’s conformational flexibility and reactivity, making it suitable for different applications.

Properties

IUPAC Name

tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVIZYGPJIWKOS-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363875
Record name tert-Butyl [(1S,2S)-2-aminocyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180683-64-1
Record name tert-Butyl [(1S,2S)-2-aminocyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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